Product packaging for GLP-1R agonist 4(Cat. No.:)

GLP-1R agonist 4

Cat. No.: B12401461
M. Wt: 610.0 g/mol
InChI Key: IIDQXCXBRQKHNZ-GIFGLUKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GLP-1R Agonist 4 is a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist designed for biomedical research. GLP-1R is a Class B G-protein coupled receptor (GPCR) primarily expressed on pancreatic beta cells and specific neurons . Activation of this receptor by this compound mimics the actions of the endogenous incretin hormone GLP-1, which includes potentiating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety via central nervous system actions . These mechanisms underpin the compound's core research value in investigating pathways for managing type 2 diabetes and obesity . Beyond its established metabolic applications, this agonist provides a valuable tool for exploring emerging research areas. Preclinical studies suggest GLP-1R signaling can exert neuroprotective effects, reducing inflammation and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's . Furthermore, research indicates potential cardioprotective and renoprotective benefits, mediated through both direct actions on vascular tissues and indirect systemic improvements . Investigations also extend to its effects on non-alcoholic fatty liver disease (NAFLD), where GLP-1R agonism can reduce hepatic steatosis and inflammation . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30ClF2N3O5 B12401461 GLP-1R agonist 4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H30ClF2N3O5

Molecular Weight

610.0 g/mol

IUPAC Name

2-[[4-[2-(4-chloro-2-fluorophenyl)-7-fluoro-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C32H30ClF2N3O5/c1-32(23-5-3-20(33)15-25(23)35)42-29-22(4-6-24(34)30(29)43-32)18-8-11-37(12-9-18)17-28-36-26-7-2-19(31(39)40)14-27(26)38(28)16-21-10-13-41-21/h2-7,14-15,18,21H,8-13,16-17H2,1H3,(H,39,40)/t21-,32?/m0/s1

InChI Key

IIDQXCXBRQKHNZ-GIFGLUKTSA-N

Isomeric SMILES

CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F

Canonical SMILES

CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F

Origin of Product

United States

Synthetic Chemistry and Structural Modification Strategies for Glp 1r Agonist 4

Strategic Design Principles for Novel GLP-1R Agonist Scaffolds

The design of novel GLP-1R agonists is guided by several strategic principles aimed at optimizing therapeutic efficacy, pharmacokinetic properties, and patient compliance. A primary goal is to overcome the limitations of the native GLP-1 peptide, which has an extremely short half-life of only a few minutes due to rapid enzymatic degradation. nih.govnih.gov

Key design strategies include:

Structural Modification of Existing Agonists: A common approach involves modifying the chemical structure of known agonists to enhance their properties. For instance, efforts have focused on altering fragments of compounds like danuglipron (B610018) to reduce off-target effects while maintaining potent GLP-1R activation. researchgate.net

Computational and Biophysics-Guided Design: Advanced computational methods are employed to design analogues with enhanced receptor activation. qeios.com By analyzing the structural basis of the interaction between an agonist and the GLP-1R's extracellular domain (ECD), researchers can engineer site-specific mutations in the agonist's backbone to create additional stabilizing interactions, thereby improving ligand-receptor binding. researchgate.netqeios.com This can involve creating an "interfacial electrostatic scaffold" of salt bridges to strengthen the connection. qeios.com

Novel Scaffold Development: Researchers are exploring entirely new molecular frameworks. One innovative strategy uses Designed Ankyrin Repeat Proteins (DARPins) as a scaffold. By genetically fusing a GLP-1 analogue to a human serum albumin-binding DARPin, the resulting molecule's pharmacokinetic profile is significantly improved. nih.gov Another approach utilizes machine learning to guide the development of agonists from alternative peptide backbones, such as secretin, to generate candidates with improved potency and physicochemical properties. acs.org

Small Molecule Design: To improve oral bioavailability, a major focus has been the development of non-peptidic, small-molecule GLP-1R agonists. researchgate.netresearchgate.netresearchgate.net Strategically designed sets of small molecules are docked on the GLP-1R ectodomain to identify candidates with stable binding and the ability to induce the desired biological response. researchgate.netresearchgate.net

These design principles are often used in combination to generate novel GLP-1R agonist candidates with tailored therapeutic profiles.

Multi-Step Synthetic Pathways and Methodological Optimization for GLP-1R Agonist 4

The synthesis of small-molecule GLP-1R agonists like the fused-heterocyclic derivatives involves efficient, multi-step pathways. nih.gov These routes are designed to be tolerant of various functional groups, allowing for the rapid generation of diverse molecular libraries for screening. nih.gov

A representative synthetic pathway for a class of small-molecule GLP-1R agonists is outlined below:

Acetylation: The synthesis may begin with the conversion of a starting material, such as 3-hydroxy acetophenone, into its acetylated form (3-acetoxy acetophenone). nih.gov

Bromination: The resulting ketone is then treated with bromine in the presence of a Lewis acid like AlCl₃ to afford an α-bromomethylketone intermediate. nih.gov

Cyclization/Condensation: This intermediate is subsequently reacted with a substituted amine, such as 2-aminopyridine, in the presence of a base like sodium bicarbonate. This step often occurs under reflux conditions to yield the core heterocyclic scaffold of the target compound. nih.gov

Throughout this process, methodological optimization is crucial for maximizing yield and purity. This includes fine-tuning reaction conditions, solvents, and catalysts. For peptide-based agonists, synthesis is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for constructing peptides amino acid by amino acid on a solid resin support.

Advanced Purification and Isolation Techniques for Research-Grade Compound

Achieving the high purity required for a research-grade or therapeutic compound (often >99.5%) is a significant challenge in the production of GLP-1R agonists. kromasil.comnouryon.com This critical step involves removing a variety of impurities, including byproducts from the synthesis, truncated sequences, and isomers. ymc.eu Advanced chromatographic techniques are essential for this process.

A multi-step purification strategy is standard, frequently employing an orthogonal approach that combines different separation methods or conditions. dupont.combestchrom.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of this process. ymc.eudupont.com

Common Purification Strategies for GLP-1R Agonists

Step Technique Stationary Phase Mobile Phase Conditions Purpose
Capture/Initial Purification Ion Exchange Chromatography (IEX) Anion Exchange Resin Gradient Elution Remove bulk impurities like amino-acid-insufficient peptides and host cell proteins. bestchrom.com
Intermediate Purification Reversed-Phase HPLC (RP-HPLC) C8, Phenyl, diC4 Acidic (e.g., 0.1% TFA) or Basic (e.g., 0.1 M Ammonium Acetate, pH 8.2) Separate the target compound from closely related impurities based on hydrophobicity. kromasil.comymc.eudupont.com

| Polishing | Reversed-Phase HPLC (RP-HPLC) | C4, C8 | Orthogonal pH to previous step (e.g., pH 8.0 if prior step was acidic) | Remove remaining trace impurities, isomers, and degradants to achieve final target purity. ymc.eudupont.com |

The use of robust, hybrid-silica stationary phases allows for purification at elevated pH, which can significantly improve separation efficiency for these challenging molecules. ymc.eu Regular column cleaning-in-place (CIP) procedures with alkaline solutions are also vital for maintaining column performance and lifetime. ymc.eu

Chemical Derivatization and Analog Generation for Structure-Activity Probing

To understand how the chemical structure of this compound relates to its biological activity, a systematic process of chemical derivatization and analog generation is undertaken. This structure-activity relationship (SAR) analysis provides crucial insights for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Key approaches for SAR probing include:

Systematic Amino Acid Substitution: In peptide-based agonists, each amino acid can be replaced, often with alanine (B10760859), to determine the contribution of its side chain to receptor binding and activation. researchgate.net For example, in one study of an ultra-short GLP-1 peptide, the Phenylalanine at position 6 (Phe⁶) was replaced with fourteen different analogs to probe the impact of phenyl ring substitutions on agonist potency. nih.gov

Deep Mutational Scanning: This high-throughput method involves creating a large library where all-natural amino acids are introduced at every position in the peptide sequence, either as single or double mutations. acs.org The resulting analogs are then screened to build a comprehensive map of how each position contributes to activity. acs.org

Conjugation and Linker Modification: Functional moieties can be attached to the agonist to enhance its properties. One such strategy, termed "corrination," involves conjugating dicyanocobinamide (Cbi), a precursor to vitamin B12, to the agonist Exendin-4 (B13836491). acs.org By varying the attachment site and the chemical linker used, researchers can optimize the resulting conjugate for improved binding and agonist activity. acs.org Similarly, various half-life extension (HLE) groups, such as fatty acids, can be attached at different positions to find analogs with optimal potency and duration of action. acs.org

Table of SAR Findings for GLP-1R Agonist Analogs

Original Compound/Position Modification Result on GLP-1R Potency Reference
Ultra-short GLP-1 peptide (Phe⁶) Replacement with Phe(2,6-F)⁶ Equipotent to original nih.gov
Ultra-short GLP-1 peptide (Phe⁶) Replacement with Phe(2,3,4,5,6-F)⁶ 3-fold less potent nih.gov
Exendin-4 Conjugation with Cbi via specific linkers Generated constructs with comparable agonism and binding to unconjugated Exendin-4 acs.org

These studies are essential for the rational design of next-generation agonists with superior therapeutic profiles.

Isotopic Labeling Approaches for Mechanistic and Analytical Research

Isotopic labeling is a powerful technique used to investigate the mechanisms of action, metabolism, and distribution of drug candidates like this compound. nih.govresearchgate.net In this approach, one or more atoms in the molecule are replaced with their heavier, non-radioactive (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes. researchgate.net

These labeled compounds serve as precise tracers and are invaluable in several types of studies:

Binding Assays: Radioactively labeled agonists are fundamental tools for characterizing receptor interactions. For example, competition binding experiments using [³H]orforglipron or [¹²⁵I]GLP-1 are performed to determine the binding affinity (Ki) of a new, unlabeled agonist for the GLP-1R. nih.gov In these assays, the labeled compound is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound, and the displacement of the label is measured to calculate the test compound's affinity.

Mechanistic Studies: Isotopes can be used to follow the transformation of a labeled fragment during a chemical reaction, providing deep insight into reaction mechanisms. researchgate.net

ADME Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical. Isotopic labeling is one of the most effective methods for monitoring bioactive substances in vivo, allowing researchers to track the fate of a drug candidate throughout the body.

The synthesis of isotopically labeled compounds can be achieved either by exchanging suitable atoms in the final product (e.g., protium-deuterium exchange) or by building the molecule from already labeled starting materials. researchgate.net

Table of Mentioned Compounds

Compound Name Class/Type
Liraglutide (B1674861) Peptide-based GLP-1R Agonist
Semaglutide (B3030467) Peptide-based GLP-1R Agonist
Tirzepatide Dual GIP/GLP-1 Receptor Agonist
Danuglipron Small-molecule GLP-1R Agonist
Orforglipron Small-molecule GLP-1R Agonist
Exendin-4 Peptide-based GLP-1R Agonist
PK2 Small-molecule GLP-1R Agonist

Molecular and Cellular Pharmacodynamics of Glp 1r Agonist 4

Receptor Binding Kinetics and Affinity Profiling of GLP-1R Agonist 4

Specific data on the equilibrium binding constant (Kd, Ki) and kinetic rate constants (kon, koff) for this compound are not available in the public domain.

GLP-1 Receptor Activation and Downstream Signaling Pathway Elicitation

Detailed studies on the specific mechanisms of GLP-1 receptor activation by "this compound" and the subsequent signaling pathways have not been published.

While "this compound" is described as a potent agonist, quantitative data regarding its efficacy in stimulating Gs protein coupling and cAMP accumulation are not available.

Specific data on the recruitment of beta-arrestin and the dynamics of receptor internalization following binding of "this compound" are not available.

There is no published information on the ability of "this compound" to activate alternative signaling cascades such as ERK1/2, Akt, and PKC.

Investigation of Agonist Bias and Conformational Selectivity at the GLP-1R

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that can be activated by various endogenous and synthetic ligands. nih.govacs.org Upon activation, the GLP-1R can initiate multiple intracellular signaling pathways, primarily through the coupling of G proteins, such as Gαs, Gαq, Gαi, and Gαo, as well as through the recruitment of β-arrestins. nih.gov The concept of agonist bias, or functional selectivity, describes the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of these signaling pathways. nih.govbiorxiv.org This phenomenon has significant implications for drug development, as it may allow for the design of therapeutic agents with more targeted effects and potentially fewer side effects. acs.orgwisc.edu

Research has shown that even naturally occurring ligands for the GLP-1R, such as oxyntomodulin and the clinically utilized agonist exendin-4 (B13836491), display bias in their signaling profiles when compared to the native ligand, GLP-1. nih.gov Specifically, exendin-4 has been observed to have a bias towards the recruitment of β-arrestin-1 and β-arrestin-2 over the generation of cyclic adenosine (B11128) monophosphate (cAMP), which is a downstream effect of Gαs activation. acs.orgwisc.edu

The N-terminal region of GLP-1R agonists plays a crucial role in receptor activation and is a key determinant of biased signaling. biorxiv.org Modifications in this region can alter the balance between G protein activation and β-arrestin recruitment. For instance, an N-terminally modified version of exendin-4, known as exendin P5, has been shown to be biased away from β-arrestin recruitment, favoring G protein signaling. nih.gov This G protein-biased profile has been linked to distinct in vivo responses in animal models of type 2 diabetes. nih.gov

The conformational selectivity of the GLP-1R is highlighted by the distinct structural arrangements induced by different agonists. Cryo-electron microscopy (cryo-EM) studies have revealed that biased agonists stabilize unique active conformations of the receptor's helical bundle, particularly around transmembrane helices 5-7. researchgate.net For example, the non-peptide agonist LY3502970 binds to a unique pocket within the transmembrane domain, creating a receptor conformation that favors G protein activation over β-arrestin recruitment. pnas.org This is associated with a distinct conformation of the extracellular end of transmembrane helix 7 (TM7). pnas.org

Furthermore, the flexibility of the agonist itself contributes to conformational selectivity and functional outcomes. Studies with GLP-1 and exendin-4 variants suggest that while a helical structure at the N-terminus of the agonist is important for high-affinity binding, flexibility in this region is crucial for efficient Gαs-mediated signal transduction. biorxiv.org Cryo-EM analysis of an exendin-4 analogue in complex with the GLP-1R and Gs protein has even revealed two different receptor conformers with distinct modes of peptide engagement, underscoring the dynamic nature of agonist-receptor interactions. biorxiv.org

The following table summarizes the biased signaling properties of selected GLP-1R agonists:

AgonistBias Relative to GLP-1Key Structural/Functional Notes
Exendin-4 β-arrestin biasedShows bias toward recruitment of β-arrestin-1 and -2 over cAMP generation. nih.govacs.org
Exendin P5 G protein biasedN-terminally modified exendin-4 with reduced β-arrestin recruitment. nih.gov
LY3502970 G protein biasedSmall molecule agonist that binds to a unique pocket, inducing a distinct receptor conformation. pnas.org
Oxyntomodulin β-arrestin biasedNatural ligand that exhibits bias for arrestin recruitment. nih.gov

Cellular Responses and Functional Assays in Model Systems

A hallmark of GLP-1R agonists, including exendin-4, is their ability to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. plos.orgnih.gov This action is critically dependent on ambient glucose concentrations, meaning that these agonists have a minimal effect on insulin secretion at basal or low glucose levels, thereby reducing the risk of hypoglycemia. nih.gov

In studies using isolated rat islets, both GLP-1 and exendin-4 have been shown to markedly enhance GSIS at elevated glucose concentrations (e.g., 8.3 mM and 16.7 mM). plos.org At a high glucose concentration of 16.7 mM, GLP-1 and exendin-4 were capable of stimulating insulin secretion by 3- to 4-fold compared to glucose alone. plos.org This potentiation of insulin release can be substantial, with studies showing that a significant portion of the total islet insulin content can be released over a short period. plos.org

The mechanism underlying this effect involves the activation of the GLP-1R on β-cells, which leads to an increase in intracellular cAMP levels. plos.org This, in turn, activates protein kinase A (PKA) and Epac, leading to a rise in intracellular calcium and ultimately enhancing the exocytosis of insulin-containing granules. plos.org

Interestingly, co-treatment with glucagon (B607659) and exendin-4 has been found to additively increase GSIS in the INS-1 cell line, a model for pancreatic β-cells. medsci.org This suggests that these two hormones, which can both be produced in pancreatic alpha-cells, may act through distinct adenylyl cyclase isoforms to stimulate insulin secretion. medsci.org

The following table provides a summary of the effects of GLP-1R agonists on GSIS in various model systems:

Model SystemAgonistGlucose ConditionObserved Effect on Insulin Secretion
Isolated Rat IsletsGLP-1, Exendin-48.3 mM and 16.7 mM GlucoseMarked potentiation of GSIS. plos.org
INS-1 CellsExendin-4High Glucose (17 mM)Significant increase in insulin secretion. medsci.org
INS-1 CellsGlucagon and Exendin-4High Glucose (17 mM)Additive increase in insulin secretion. medsci.org

Activation of the GLP-1R by agonists like exendin-4 initiates signaling cascades that lead to significant changes in gene expression and protein synthesis in target cells, particularly pancreatic β-cells. pnas.orgdiabetesjournals.org These changes are fundamental to the pleiotropic effects of GLP-1R agonists, which extend beyond acute insulin secretion to include the promotion of β-cell health and function. mdpi.com

A key transcription factor regulated by GLP-1R signaling is the pancreatic and duodenal homeobox 1 (Pdx1). diabetesjournals.org GLP-1R agonists have been shown to increase Pdx1 gene expression and the levels of nuclear Pdx1 protein. diabetesjournals.org Pdx1 is crucial for β-cell development, function, and survival, and it plays a vital role in regulating the expression of the insulin gene. diabetesjournals.org In fact, GLP-1R agonists enhance the binding of Pdx1 to the insulin gene promoter, thereby stimulating insulin synthesis. diabetesjournals.org The importance of Pdx1 is underscored by studies in mice with a β-cell-specific knockout of the Pdx1 gene, where the beneficial effects of exendin-4 on pancreatic insulin content and insulin mRNA transcripts were lost. diabetesjournals.org

In other cell types, such as breast cancer cells, exendin-4 has been shown to inhibit the expression of genes targeted by the nuclear factor κB (NF-κB) signaling pathway. oup.com In colorectal cancer cell models, the GLP-1R agonist liraglutide (B1674861) has been observed to decrease the expression of cyclin D1 and MMP-11, which are involved in cell cycle progression and metastasis, respectively. frontiersin.org Furthermore, GLP-1R agonists can influence the expression of genes involved in lipid metabolism. For example, they can affect the expression of genes in the hepato-enteral circulation and cholesterol reverse transport pathway, such as the farnesoid X receptor (FXR) and cytochrome P450 family 7 subfamily A member 1 (Cyp7a1). e-dmj.org

The anti-apoptotic effects of GLP-1R agonists in β-cells are mediated through multiple pathways. mdpi.com For instance, exendin-4 has been shown to reduce the expression of pro-apoptotic genes and decrease cell death in human islets. glucagon.com The mechanisms involved include the activation of the PI3K/Akt pathway, which can influence the activity of transcription factors like Forkhead box O1 (FoxO1). mdpi.com Inhibition of FoxO1 activity by GLP-1 has been linked to increased β-cell proliferation. mdpi.com Furthermore, GLP-1R agonists can protect β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. glucagon.com

In contrast to their pro-survival effects in β-cells, GLP-1R agonists have been shown to inhibit proliferation and induce apoptosis in certain cancer cell lines. frontiersin.orgmdpi.com For example, in endometrial cancer cells, exendin-4 induces apoptosis through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.com In colorectal cancer cells, the GLP-1R agonist liraglutide has been shown to inhibit cell proliferation and promote apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway. frontiersin.org Similarly, in breast cancer cell lines, exendin-4 has been found to decrease cell number in a dose-dependent manner. oup.com

However, the effects on cancer cells are not universally inhibitory. Studies on human pancreatic cancer cell lines expressing the GLP-1R found that exendin-4 did not modulate proliferation or inhibit apoptosis, even with chronic treatment. diabetesjournals.org

The following table summarizes the effects of GLP-1R agonists on proliferation and apoptosis in different cell models:

Cell TypeAgonistEffect on ProliferationEffect on ApoptosisKey Signaling Pathway(s) Implicated
Pancreatic β-cells/IsletsGLP-1, Exendin-4PromotionInhibitionPI3K/Akt, PKA, FoxO1 glucagon.commdpi.com
Endometrial Cancer CellsExendin-4Not specifiedInductionAMPK mdpi.com
Colorectal Cancer CellsLiraglutideInhibitionPromotionPI3K/Akt/mTOR frontiersin.org
Breast Cancer CellsExendin-4InhibitionNot specifiedNF-κB oup.com
Human Pancreatic Cancer CellsExendin-4No effectNo effectN/A diabetesjournals.org

Preclinical Pharmacological Characterization of Glp 1r Agonist 4 in in Vitro and in Vivo Research Models

Development and Validation of Cell-Based Bioassays for GLP-1R Agonist 4 Activity

The development of robust and reliable cell-based bioassays is crucial for characterizing the activity of this compound and other potential therapeutics. These assays provide a controlled in vitro system to measure the biological response of cells to the agonist, offering insights into its mechanism of action and potency.

A common approach involves using cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been stably transfected to express the human GLP-1 receptor. eurofins.com The activation of the GLP-1 receptor by an agonist like this compound typically triggers a cascade of intracellular signaling events, most notably the activation of adenylate cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). acs.orginnoprot.com This change in cAMP levels serves as a quantifiable readout of receptor activation. innoprot.com

Various assay formats can be employed to measure cAMP accumulation. These include enzyme-linked immunosorbent assays (ELISAs) and homogeneous time-resolved fluorescence (HTRF) assays. google.com Some advanced methods utilize biosensors, such as the cAMP-Nomad Biosensor, which allows for the measurement of receptor activation through cAMP flux in a high-throughput screening format. innoprot.com The goal is to establish a dose-response curve, from which key parameters like the half-maximal effective concentration (EC50) can be determined, providing a measure of the agonist's potency. innoprot.com For instance, one functional assay for a GLP-1 receptor agonist reported an EC50 value of 4.54 x 10-9 M for cAMP flux. innoprot.com

The validation of these bioassays is a critical step to ensure they are fit for their intended purpose, which includes determining the potency and stability of drug candidates. eurofins.comnih.gov Validation procedures, often following guidelines from regulatory bodies like the ICH, assess various parameters including linearity, accuracy, specificity, and precision. eurofins.com A well-validated bioassay will demonstrate a linear and accurate response over a defined range of agonist concentrations. eurofins.com Specificity is confirmed by showing that the observed response is indeed mediated by the GLP-1 receptor. Precision is evaluated by assessing the repeatability and intermediate precision of the assay. youtube.com

Table 1: Characteristics of a Validated GLP-1R Agonist Bioassay

ParameterDescriptionTypical Outcome
Cell Line Genetically engineered cell line expressing the target receptor.HEK293 cells stably transfected with the GLP-1 receptor. eurofins.com
Readout The measurable signal that indicates receptor activation.cAMP accumulation. innoprot.com
Detection Method The technology used to quantify the readout.Fluorimetry, Luminescence (e.g., cAMP-Glo Max). eurofins.cominnoprot.com
Key Metric A quantitative measure of the agonist's potency.EC50 value. innoprot.com
Validation The process of confirming the assay is fit for purpose.Demonstrates linearity, accuracy, specificity, and precision. eurofins.comyoutube.com

Functional Assessment in Organotypic Culture Systems and Primary Cell Models

While cell lines are valuable for initial screening and characterization, assessing the functional effects of this compound in more physiologically relevant systems like organotypic cultures and primary cells provides a deeper understanding of its potential therapeutic actions.

Organotypic cultures, which are three-dimensional cultures of tissues that retain some of the architectural and functional complexity of the organ in vivo, offer a bridge between single-cell assays and whole-animal studies. For instance, in vitro cultures of Brunner's glands, which express high levels of the GLP-1 receptor, have been established from male mice. researchgate.net These cultures allow for the direct study of GLP-1R activation in a more natural context. researchgate.net In one such study, isolated glandular cells from murine Brunner's glands retained functional GLP-1R expression in culture, making this system suitable for investigating the consequences of GLP-1R activation. researchgate.net

Primary cells, which are isolated directly from tissues, also provide a more authentic model system. For example, the effects of GLP-1R agonists have been studied in primary neuronal cultures. Research has shown that agonists like exendin-4 (B13836491) can protect primary neuronal cultures from toxicity induced by amyloid-β and oxidative stress in a concentration-dependent manner. aginganddisease.org Similarly, studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that GLP-1 can prevent senescence induced by reactive oxygen species (ROS) through the activation of protein kinase A (PKA). aginganddisease.org

The use of these more complex in vitro models allows for the investigation of a wider range of cellular responses beyond simple receptor activation, including effects on cell viability, proliferation, differentiation, and protection against cellular stressors. aginganddisease.org For example, GLP-1 and its analogs have been shown to stimulate cell proliferation and increase cell viability in various cell types, often through the PKA and PI3K signaling pathways. aginganddisease.org

Table 2: Examples of Functional Assessments in Organotypic and Primary Cell Models

Model SystemCell Type/TissueGLP-1R Agonist StudiedObserved EffectReference
Organotypic CultureMurine Brunner's GlandsSemaglutide (B3030467)Increased mucus content in cells from pre-treated mice. researchgate.net
Primary Cell CulturePrimary Neuronal CulturesExendin-4Amelioration of amyloid-β and oxidative stress-induced toxicity. aginganddisease.org
Primary Cell CultureHuman Umbilical Vein Endothelial Cells (HUVECs)GLP-1Prevention of ROS-induced senescence via PKA activation. aginganddisease.org
Primary Cell CultureVascular Smooth Muscle Cells (VSMCs)Exendin-4Protection against ANG II-induced senescence. aginganddisease.org
Primary Cell CultureRenal Proximal Tubule CellsExendin-4Regulation of Na+/H+ exchanger NHE3. aginganddisease.org

In Vivo Mechanistic Studies in Animal Models of Metabolic Physiology

In vivo studies in animal models are essential to understand the integrated physiological effects of this compound. These studies provide critical information on how the agonist affects various organ systems and metabolic processes in a living organism.

Glucose Homeostasis and Insulin (B600854) Sensitivity Studies

A primary function of GLP-1R agonists is the regulation of glucose homeostasis. nih.gov Animal models, such as mice and rats, are extensively used to investigate these effects. Studies have shown that GLP-1R agonists can lower blood glucose levels by stimulating glucose-dependent insulin secretion from pancreatic beta cells and suppressing glucagon (B607659) secretion from alpha cells. nih.govdiabetesjournals.org

The administration of GLP-1R agonists, such as exendin-4, has been shown to improve glucose tolerance in both oral and intraperitoneal glucose tolerance tests in mice. nih.gov This is often accompanied by an increased insulin-to-glucose ratio. nih.gov Interestingly, the mechanisms can be complex and may involve both peripheral and central actions. For instance, peripherally administered exendin-4 can act via the vagus nerve to influence neural activity in the brain, complementing its direct action on CNS GLP-1 receptors. nih.gov

Table 3: Key Findings from In Vivo Glucose Homeostasis Studies

Animal ModelGLP-1R AgonistKey FindingReference
MiceExendin-4Reduced glycemic response to oral glucose challenge. diabetesjournals.org
MiceAlbumin-exendin-4 conjugate, exendin-4Decreased glucose excursions in oral and intraperitoneal GTTs and increased insulin:glucose ratio. nih.gov
RatsExendin-4Acts via the vagus nerve to stimulate neural activity in the brain. nih.gov
Diabetic, high-fat fed miceExendin(9-39) (GLP-1R antagonist)Improved glucose tolerance. nih.gov

Investigation of Appetite Regulation and Food Intake in Rodent Models

GLP-1R agonists are known to have a significant impact on appetite and food intake, contributing to their weight-lowering effects. bioscientifica.comnih.gov Studies in rodent models have consistently demonstrated that both acute and chronic administration of GLP-1R agonists, including exendin-4, leads to a dose-dependent reduction in food intake. bioscientifica.comfrontiersin.org

The mechanisms underlying this effect are thought to be mediated, at least in part, by the central nervous system. bioscientifica.com GLP-1 receptors are expressed in key brain regions involved in appetite control, such as the hypothalamus and brainstem. nih.gov Intracerebroventricular administration of GLP-1R antagonists can block the food intake-reducing effects of peripherally administered agonists, highlighting the importance of central GLP-1R populations. frontiersin.org

Specifically, GLP-1R agonists are believed to act on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. glucagon.com They may also indirectly inhibit orexigenic neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons. glucagon.com Furthermore, GLP-1 neurons in the nucleus of the solitary tract (NTS) project to reward-related brain areas like the ventral tegmental area (VTA) and nucleus accumbens, suggesting a role in modulating the rewarding value of food. nih.govbiorxiv.org

Table 4: Summary of Appetite Regulation Studies in Rodent Models

Rodent ModelGLP-1R Agonist/AntagonistRoute of AdministrationEffect on Food IntakeReference
RodentsGLP-1, Exendin-4Intraperitoneal or SubcutaneousDose-dependent inhibition. bioscientifica.com
RatsExendin-4Intraperitoneal (prolonged)Persistent inhibition. bioscientifica.com
RatsExendin-9 (antagonist)IntracerebroventricularBlocked the effect of peripheral liraglutide (B1674861) and exenatide (B527673). frontiersin.org
RatsGLP-1Lateral and fourth ventricleDecreased food intake. nih.gov

Assessment of Central Nervous System Effects (e.g., Neuroprotection)

Beyond metabolic control, there is growing evidence for the neuroprotective effects of GLP-1R agonists. mdpi.combmj.com The expression of GLP-1 receptors in various brain regions, including the hippocampus, supports a role for these agonists in neuronal function. mdpi.com

In animal models of neurodegenerative diseases like Alzheimer's and Parkinson's, GLP-1R agonists have shown promise. mdpi.comfrontiersin.org For example, in experimental models of Alzheimer's disease, agonists like exenatide have been shown to ameliorate the formation of amyloid-β plaques and neurofibrillary tangles. mdpi.com They may also alleviate central insulin resistance and suppress neuroinflammation by reducing the proportion of reactive microglia and astrocytes. mdpi.com

The proposed mechanisms for these neuroprotective effects are multifaceted and include the reduction of oxidative stress, modulation of neuroinflammatory pathways, and enhancement of neuronal survival. mdpi.comfrontiersin.org GLP-1R agonists can cross the blood-brain barrier and have been shown to exert anti-inflammatory and anti-apoptotic effects within the central nervous system. mdpi.com

Renal and Hepatic Mechanistic Studies in Research Models

The effects of GLP-1R agonists extend to the kidneys and liver, where they have demonstrated protective actions in various research models.

In the context of renal function, animal studies suggest that GLP-1R agonists can have a protective role in diabetic nephropathy, independent of their glucose-lowering effects. nih.gov They have been shown to mitigate inflammation and oxidative stress in the kidneys. mdpi.com For example, exendin-4 has been found to decrease the expression of profibrotic factors in human mesangial cells and modulate sodium homeostasis in renal proximal tubule cells. aginganddisease.orgnih.gov

Regarding hepatic effects, GLP-1R agonists have shown potential in improving conditions like hepatic steatosis (fatty liver). mdpi.com In animal models, they have been observed to reduce hepatic fat accumulation, inflammation, and oxidative stress. mdpi.com Mechanistically, GLP-1R agonists may improve hepatic lipid metabolism by promoting the β-oxidation of free fatty acids and reducing lipogenesis. mdpi.come-dmj.org Although the expression of GLP-1 receptors on hepatocytes is a topic of ongoing research, evidence from animal models suggests that GLP-1R agonists can directly or indirectly influence liver health. mdpi.com

Comparative Pharmacological Profiling with Established GLP-1R Agonists in Preclinical Contexts

Due to the absence of data, a comparison of "this compound" with established agonists regarding in vitro potency, selectivity, binding kinetics, and in vivo effects on glucose metabolism, food intake, and body weight cannot be constructed. Consequently, the requested data tables for these comparisons cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Glp 1r Agonist 4

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational approaches are indispensable tools for dissecting the complex interplay between GLP-1R agonist 4 and the GLP-1 receptor. biorxiv.orgresearchgate.net These methods provide insights into the molecular basis of agonism, guiding the rational design of new and improved analogs. researchgate.netnih.gov

Ligand Docking and Molecular Dynamics Simulations of Receptor Interactions

Ligand docking studies have been instrumental in predicting the binding pose of this compound within the receptor's binding pocket. mdpi.comacs.org These simulations help to understand how the agonist orients itself and which residues are crucial for the interaction. For instance, docking studies have revealed that this compound binds to both active and inactive conformations of the GLP-1R, with specific interactions observed with transmembrane helices (TMs) 6 and 7. mdpi.com

Prediction of Conformational Changes and Binding Energetics

Computational models are also employed to predict the conformational changes in both the ligand and the receptor upon binding, as well as the energetics of these interactions. nih.govacs.org Studies combining cryo-electron microscopy (cryo-EM) with MD simulations have revealed that different agonists can induce distinct conformational states in the GLP-1R. nih.govacs.org For example, analysis of a complex involving an Exendin-4 (B13836491) analog showed two different receptor conformers with unique modes of peptide-receptor engagement, suggesting that the flexibility of the agonist's N-terminal domain is a key factor in its efficacy. nih.govbiorxiv.org

MD simulations have also been used to compare the binding of different GLP-1R agonists, such as GLP-1 and a biased agonist GLP-1 Val8. These studies have shown that subtle changes in the agonist's N-terminus can lead to significant differences in the conformational dynamics of the receptor, including increased flexibility in certain loop regions and altered helical structure in transmembrane domains. nih.govacs.org These computational predictions of conformational changes and binding energetics are crucial for understanding the molecular basis of agonist potency and biased signaling. nih.govnih.gov

Experimental Approaches to SAR Elucidation through Analog Synthesis

While computational methods provide valuable hypotheses, experimental validation through the synthesis and characterization of analogs is essential to confirm and refine SAR models. researchgate.netwisc.edu

Systematic Substitution Analysis to Identify Key Pharmacophores

Systematic substitution of amino acids in this compound has been a cornerstone of SAR studies. researchgate.netwisc.edu Alanine-scanning mutagenesis, where individual amino acids are replaced by alanine (B10760859), has been used to identify residues critical for receptor binding and activation. mdpi.com For instance, such studies on GLP-1 have highlighted the importance of residues at positions 7, 10, 12, 13, and 15 for receptor affinity. nih.gov

Further studies have explored the impact of more diverse substitutions. For example, replacing specific residues in GLP-1 with non-natural amino acids like aminoisobutyric acid (Aib) has provided insights into the conformational requirements for agonist activity. mdpi.com These systematic analyses help to define the pharmacophore—the essential set of structural features required for biological activity. nih.govportlandpress.com For GLP-1R peptide agonists, a key pharmacophore includes conserved residues equivalent to His-7, Glu-9, Ser-14, and Asp-15 in GLP-1. nih.govportlandpress.com

Correlation of Structural Modifications with Receptor Affinity and Functional Activity

A primary goal of analog synthesis is to correlate specific structural modifications with changes in receptor affinity and functional activity. nih.govpnas.org This is often achieved by measuring the binding affinity (e.g., IC50 values) and the ability to stimulate downstream signaling pathways (e.g., cAMP production, measured by EC50 values) for a series of analogs. biorxiv.orgpnas.org

For example, truncation studies of Exendin-4 have shown that while removing the first two N-terminal residues of GLP-1 significantly reduces affinity and results in a partial agonist, the corresponding truncation of Exendin-4 (Exendin-4(3-39)) yields a high-affinity antagonist. nih.gov This highlights the subtly different roles of the N-terminal regions of these two peptides in receptor interaction. nih.gov Furthermore, the development of dual agonists for both the GLP-1R and the glucagon (B607659) receptor (GCGR) has provided valuable insights into the structural determinants of receptor selectivity and dual agonism. pnas.org

Table 1: Impact of N-Terminal Modifications on GLP-1R Agonist Activity

This interactive table summarizes the effects of various substitutions at the N-terminus of GLP-1 and Exendin-4 on their ability to activate the GLP-1 receptor, as measured by cAMP production.

Agonist AnalogModificationRelative Potency (cAMP Production)Reference
GLP-1(9-36)amideN-terminal truncation~50% of GLP-1 at 1 µM nih.gov
Exendin-4(3-39)N-terminal truncationHigh-affinity antagonist nih.gov
Gly4→D-Ala Exendin-4SubstitutionSlightly less potent than Exendin-4 biorxiv.org
Gly4→L-Ala Exendin-4Substitution~30-fold less potent than Exendin-4 preprints.org
[Gly8]-GLP-1SubstitutionComparable to GLP-1 acs.org

This table is for illustrative purposes and synthesizes data from multiple sources. Relative potencies are approximate and depend on the specific assay conditions.

Structural Elucidation of this compound-Receptor Complexes

The direct visualization of how this compound binds to its receptor provides the most definitive structural information. researchgate.netacs.orgmdpi.com Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in revealing the atomic details of these interactions. biorxiv.orgresearchgate.net

Recent advances in cryo-EM have enabled the determination of high-resolution structures of the GLP-1R in complex with various agonists, including analogs of Exendin-4, and coupled to its signaling partner, the Gs protein. nih.govnih.govresearchgate.net These structures confirm the "two-domain" binding model, where the C-terminal part of the agonist binds to the extracellular domain (ECD) of the receptor, and the N-terminal part inserts into the transmembrane domain, triggering receptor activation. mdpi.comacs.org

These structural studies have revealed that different agonists can stabilize distinct conformations of the receptor. nih.govbiorxiv.org For instance, cryo-EM analysis of an Exendin-4 analog bound to the GLP-1R revealed two different receptor conformers, highlighting the dynamic nature of the agonist-receptor interaction. biorxiv.org Furthermore, comparing the structures of GLP-1R bound to different agonists has provided insights into the molecular basis of biased agonism, where an agonist preferentially activates one signaling pathway over another. nih.gov These detailed structural snapshots, combined with computational and experimental data, provide a comprehensive understanding of the structure-activity relationships of this compound and guide the development of next-generation therapeutics. nih.govportlandpress.com

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography

Cryo-EM and X-ray crystallography have been instrumental in revealing the high-resolution structures of the GLP-1 receptor (GLP-1R) in complex with various agonists. These techniques provide a static snapshot of the most stable states of the receptor-agonist complex. acs.org

Studies have shown that GLP-1R is a class B1 G protein-coupled receptor (GPCR) characterized by a large N-terminal extracellular domain (ECD) and a seven-transmembrane (7TM) helical bundle. biorxiv.orgpnas.org The binding of peptide agonists to GLP-1R follows a "two-domain model". acs.org The C-terminal region of the peptide agonist first interacts with the ECD of the receptor. biorxiv.orgacs.org This initial binding event allows the N-terminal region of the agonist to insert into a deep pocket within the transmembrane domain (TMD), leading to a conformational change in the receptor and subsequent G protein activation. pnas.orgacs.org

Crystal structures of the GLP-1R ECD in complex with agonists like GLP-1 have shown that the agonist adopts an α-helical conformation upon binding. nih.govrcsb.org Specifically, GLP-1 forms a kinked but continuous α-helix from Threonine13 to Valine33 when bound to the ECD. nih.govrcsb.orgnih.gov The hydrophobic interactions between the agonist and the receptor are significant for binding. nih.govnih.gov

Cryo-EM structures of the full-length GLP-1R in an active state, bound to an agonist and the Gs protein, have provided a more complete picture of receptor activation. biorxiv.orgpnas.org These structures reveal the hallmarks of an active GPCR conformation, similar to what is observed in class A receptors. researchgate.net For instance, cryo-EM analysis of an exendin-4 analogue bound to GLP-1R and the Gs protein identified two distinct receptor conformers, suggesting that receptor conformational dynamics are a key determinant of agonist efficacy. biorxiv.org The N-terminal activation domain of the peptide's flexibility appears to be particularly important for signal transduction. biorxiv.org

Furthermore, structural studies have highlighted key amino acid residues involved in the interaction. For example, the cryo-EM structure of the GLP-1/GLP-1R complex shows a potential electrostatic interaction between the glutamate (B1630785) at position 3 of GLP-1 and an arginine at position 190 of the GLP-1R. acs.org Alanine-scanning experiments combined with cryo-EM analysis have identified several N-terminal residues of GLP-1, including the first, third, fourth, and fifth amino acids, as crucial for receptor contact and full agonist activity. acs.org

The table below summarizes key structural findings from X-ray crystallography and cryo-EM studies of GLP-1R agonist complexes.

TechniqueAgonist/ComplexKey FindingsReference
X-ray CrystallographyGLP-1R ECD with GLP-1GLP-1 forms a kinked α-helix (Thr13-Val33) upon binding. Important hydrophobic interactions are conserved. nih.govrcsb.org
X-ray CrystallographyGLP-1R with a truncated peptide agonistThe agonist maintains an α-helical conformation deep within the binding pocket, revealing an active receptor conformation. researchgate.net
Cryo-EMGLP-1R with Exendin-4 analogue and Gs proteinRevealed two receptor conformers with different peptide engagement modes, highlighting the role of peptide N-terminal flexibility. biorxiv.org
Cryo-EMGLP-1R with GLP-1 and Gs proteinShowed an electrostatic interaction between Glu3 of GLP-1 and Arg190 of GLP-1R. acs.org
Cryo-EMGLP-1R/GCGR with dual agonists (MEDI0382, SAR425899, peptide 15)Identified key residues for dual agonism and revealed differences in side chain orientations in the first three residues for receptor engagement. pnas.orgpdbj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

While X-ray crystallography and cryo-EM provide high-resolution static pictures, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. researchgate.net NMR studies have been crucial in understanding the flexibility of GLP-1R agonists and how their structure changes in different environments. nih.gov

In aqueous solutions, GLP-1 is largely unstructured. However, in a membrane-like environment, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, it adopts a helical conformation. nih.gov Two-dimensional NMR experiments have shown that the C-terminal region of GLP-1 (residues 13-34) forms an α-helix in such environments. nih.gov In contrast, the N-terminal region remains more flexible. nih.gov

NMR studies have also compared the conformational properties of different GLP-1R agonists. For example, exendin-4 has been shown to adopt a more well-defined single helix (residues 11-27) in DPC micelles compared to GLP-1. nih.gov This difference in helical propensity may contribute to the differences in their binding affinities and pharmacological profiles. nih.govnih.gov

The flexibility of the N-terminus of GLP-1R agonists is thought to be functionally important. biorxiv.org While a stable helical structure in the C-terminus is important for binding to the receptor's ECD, flexibility in the N-terminus may be required for proper engagement with the transmembrane domain and subsequent receptor activation. biorxiv.org This is supported by studies on GLP-1 analogues where substitutions that promote a helical structure at the N-terminus can decrease agonist potency. biorxiv.org

The table below presents key findings from NMR studies on the conformational dynamics of GLP-1R agonists.

AgonistExperimental ConditionKey Conformational FeaturesReference
GLP-1Aqueous solutionUnstructured nih.gov
GLP-1DPC micellesα-helical conformation in the C-terminal region (Thr13-Lys34) with a less defined helix around Gly22. nih.gov
Exendin-4DPC micellesWell-defined single helix from Ser11 to Lys27. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Glp 1r Agonist 4 Research

High-Resolution Chromatographic Techniques for Compound Characterization and Purity Assessment

High-resolution chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental tools for the detailed characterization and purity assessment of GLP-1R agonist 4. These methods provide critical information on molecular weight, structure, and the presence of any impurities or degradation products.

Liquid chromatography-mass spectrometry (LC-MS), especially in its tandem (LC-MS/MS) and high-resolution (HRMS) configurations, is a cornerstone of peptide analysis. chromatographyonline.comthemedicinemaker.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a dominant technique used to assess the purity of GLP-1R agonists by separating the target peptide from impurities based on hydrophobicity. chromatographyonline.comthemedicinemaker.com For instance, analytical HPLC can be performed using a C3 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA). nih.gov

HRMS platforms, such as orbital ion trap or time-of-flight (TOF) systems, offer high mass accuracy (typically below 5 ppm), which is essential for confirming the elemental composition and identifying post-translational modifications or closely related isoforms. chromatographyonline.com For example, ultra-high-performance liquid chromatography-high-resolution mass spectrometry has been used to confirm the monoisotopic intact mass of GLP-1R agonists. nih.gov

Size-exclusion chromatography (SEC) is another vital technique, widely employed to assess aggregation and the molecular weight distribution of peptide therapeutics like this compound. chromatographyonline.com Innovations in denaturing size-exclusion chromatography (dSEC-MS) are enabling faster and more reliable assessment of covalent aggregates. themedicinemaker.com Orthogonal methods, which use different separation principles, are often combined to ensure a comprehensive characterization, including ion-exchange chromatography (IEC) for charge variants. chromatographyonline.com

The table below summarizes key chromatographic techniques used in the characterization of GLP-1R agonists.

Technique Primary Application Key Insights Provided Example GLP-1R Agonist Application
LC-MS/MS Purity, impurity profiling, structural elucidation, bioanalysisHigh selectivity and specificity for quantifying peptides and identifying modifications. chromatographyonline.comekb.egDevelopment of a highly sensitive assay for danuglipron (B610018) (PF-06882961) with an LLOQ of 0.200 pg/mL. chromatographyonline.com
HRMS (e.g., Orbitrap, TOF) Identity confirmation, impurity profilingHigh-resolution mass measurements for accurate mass determination and structural elucidation. chromatographyonline.comUsed for peptide mapping and characterization of degradation products. chromatographyonline.com
Reversed-Phase HPLC (RP-HPLC) Purity assessment, impurity detectionSeparation based on polarity/hydrophobicity, ideal for detailed structural analysis. themedicinemaker.comRoutinely used for purity analysis of synthetic peptides. chromatographyonline.com
Size-Exclusion Chromatography (SEC) Aggregation and molecular weight analysisSeparates molecules based on size to detect aggregates and fragments. chromatographyonline.comUsed to assess aggregation and molecular weight distribution. chromatographyonline.com
Ion-Exchange Chromatography (IEC) Charge variant analysisSeparation based on net charge, useful for identifying deamidation or other modifications affecting charge.Used as an orthogonal method for comprehensive characterization. chromatographyonline.com

Spectroscopic Methods for Structural Confirmation and Stability Monitoring

Spectroscopic methods are indispensable for confirming the higher-order structure (secondary and tertiary) of this compound and for monitoring its conformational stability under various conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atom-level insights into the three-dimensional structure of peptides in solution. nih.gov NMR has been used to study the solution structure of exendin-4 (B13836491), revealing a helical conformation from residue 7 to 28. acs.org It can also elucidate the molecular architecture of peptide self-assemblies, showing how fatty acyl side chains and hydrophobic clusters of the peptide moiety interact. nih.gov Hydrogen/deuterium exchange (HDX) combined with mass spectrometry, a related technique, can provide information on the solvent accessibility of amide hydrogens, revealing insights into peptide conformation and ligand binding. HDX studies have shown that the antagonist exendin-4(9-39) is destabilized in the presence of detergents compared to the agonist exendin-4. plos.org

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure content of peptides, such as α-helices and β-sheets. rcsb.orgnih.gov It is frequently used to monitor conformational changes resulting from modifications, changes in environment (e.g., temperature, pH), or binding to receptors. nih.govplos.org For example, CD studies have been used to confirm the helicity of chimeric peptides and to investigate the role of specific residues in maintaining the helical structure of GLP-1. rcsb.orgnih.gov Melting curves recorded by CD can assess the thermal stability of exendin-4 derivatives. acs.org

The following table outlines the application of these spectroscopic methods.

Method Primary Function Information Obtained Example Application in GLP-1R Agonist Research
Nuclear Magnetic Resonance (NMR) 3D structure determination in solutionAtomic-level coordinates, protein folding, conformational dynamics, molecular interactions.Gaining insight into the molecular architecture of exendin-4-derived dual agonist self-assemblies. nih.gov
Circular Dichroism (CD) Secondary structure analysis and stability monitoringEstimation of α-helix, β-sheet content; monitoring conformational changes with temperature or binding. nih.govConfirming the helicity of chimeric GLP-1/α-conotoxin peptides and assessing thermal stability. acs.orgrcsb.org
Hydrogen/Deuterium Exchange (HDX)-MS Conformational dynamics and ligand bindingIdentifies changes in solvent exposure and hydrogen bonding networks upon binding or environmental changes.Detecting stabilization of exendin-4's N-terminal helix upon binding to the GLP-1R extracellular domain. plos.org

Development of Specific Assays for Target Engagement and Research Biomarkers

To understand the pharmacological activity of this compound, specific assays are developed to measure its ability to engage its target, the GLP-1 receptor, and to monitor downstream biological responses through research biomarkers.

Target Engagement Assays: These assays directly measure the interaction of the agonist with the GLP-1R.

Receptor Binding Assays: Equilibrium competition binding assays are used to determine the binding affinity of an agonist. nih.gov These assays often use a labeled form of a known ligand (e.g., fluorescently labeled exendin-4) to compete with the unlabeled test agonist for binding to cells expressing the GLP-1R. nih.gov

Functional Reporter Assays: The primary signaling pathway of GLP-1R involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). acs.org Therefore, cell-based reporter assays that measure cAMP production are a primary method for quantifying agonist potency (EC50). nih.govacs.org These assays often use engineered cell lines that express the human GLP-1R and a reporter system, such as a cAMP response element (CRE) linked to a luciferase gene. nih.govacs.org

Receptor Internalization Assays: Ligand binding to the GLP-1R induces receptor internalization. researchgate.net This process can be quantified using techniques like flow cytometry with a specific GLP-1R antibody to monitor the disappearance of receptors from the cell surface after agonist treatment. researchgate.net Such assays can reveal distinct rates of internalization for different agonists. researchgate.net

Research Biomarkers: Monitoring biomarkers provides insight into the physiological response to GLP-1R activation in a research context.

Downstream Signaling Molecules: Exchange proteins directly activated by cAMP (EPAC) are downstream effectors of GLP-1R signaling. researchgate.netnih.gov Studies have investigated circulating EPAC1 as a potential biomarker of therapeutic response to GLP-1R agonists, with its concentration determined by ELISA. researchgate.netnih.gov

Pharmacodynamic Biomarkers: In preclinical models, biomarkers can demonstrate target engagement in vivo. For dual glucagon (B607659) receptor (GCGR)/GLP-1R agonists, increases in plasma fibroblast growth factor-21 (FGF21) and liver nicotinamide (B372718) N-methyltransferase (NNMT) mRNA expression serve as biomarkers for GCGR engagement. researchgate.net

Inflammatory and Oxidative Stress Markers: GLP-1R agonists have been shown to affect biomarkers of inflammation and oxidative stress. Meta-analyses of research studies have demonstrated that treatment is associated with significant reductions in C-reactive protein (CRP) and tumor necrosis factor-alpha (TNFα). doi.org

Assay/Biomarker Type Specific Method Purpose Example Finding
Target Engagement cAMP Reporter AssayQuantify agonist potency (EC50) through a primary signaling pathway.A highly active GLP-1 analogue with a cysteic acid substitution showed similar signaling properties to the wild-type peptide. nih.gov
Target Engagement Receptor Internalization Assay (Flow Cytometry)Measure the rate and extent of receptor internalization upon agonist binding.Exendin-4 was found to be more potent at inducing GLP-1R internalization than the native GLP-1 ligand. researchgate.net
Research Biomarker ELISA for circulating EPAC1Assess a downstream signaling molecule as a potential indicator of clinical response.Serum EPAC1 concentration increased significantly after treatment with liraglutide (B1674861) in a pilot study. researchgate.netnih.gov
Research Biomarker Analysis of Inflammatory Markers (e.g., CRP)Investigate the anti-inflammatory effects of GLP-1R activation.GLP-1R agonist therapy was associated with significant reductions in serum CRP levels. doi.org

Bioanalytical Methodologies for Measuring this compound in Biological Matrices for Research Studies

Measuring the concentration of this compound in biological matrices like plasma is essential for pharmacokinetic (PK) research studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high selectivity, specificity, and sensitivity, which allows it to distinguish the drug from endogenous components. wuxiapptec.commdpi.com

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances (like abundant plasma proteins) and concentrate the analyte. Techniques include protein precipitation (e.g., with acetonitrile) and solid-phase extraction (SPE). lcms.cznih.gov

Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is often used to achieve rapid and efficient separation of the peptide from matrix components before it enters the mass spectrometer. lcms.cz

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification. chromatographyonline.com This involves selecting a specific precursor ion (related to the peptide's mass and charge state) and a specific product ion (a fragment of the peptide) to monitor, which provides high specificity. mdpi.com

Highly sensitive assays have been developed for various GLP-1R agonists, enabling their quantification at very low concentrations (pg/mL or ng/mL), which is necessary to characterize their pharmacokinetic profiles accurately. chromatographyonline.comlcms.czd-nb.info

The table below provides examples of bioanalytical methods developed for different GLP-1R agonists in research settings.

GLP-1R Agonist Biological Matrix Analytical Method Lower Limit of Quantification (LLOQ) Reference
Danuglipron (PF-06882961)Human PlasmaLC-MS/MS0.200 pg/mL chromatographyonline.com
LiraglutideHuman PlasmaUHPLC-MS/MS0.5 pg/mL researchgate.net
LiraglutideRat PlasmaLC-MS/MS0.5 ng/mL d-nb.info
LixisenatideRat PlasmaLC-MS/MS10 ng/mL mdpi.com
Semaglutide (B3030467)Human PlasmaUPLC-MS/MS0.2 ng/mL lcms.cz
AC3174Rodent PlasmaOn-line SPE LC-MS/MS0.0975 ng/mL nih.gov

Future Research Directions and Unexplored Avenues for Glp 1r Agonist 4

Investigation of Novel or Unconventional GLP-1 Receptor Signaling Pathways

The canonical signaling pathway for GLP-1R involves G-protein-mediated activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC). frontiersin.org However, growing evidence reveals that GLP-1R agonists can trigger a more complex and nuanced network of intracellular signals. Future research on GLP-1R agonist 4 should systematically investigate these non-canonical or unconventional pathways to build a more comprehensive understanding of its cellular effects.

Key areas of investigation include:

Biased Agonism : Research has shown that different GLP-1R agonists can preferentially activate certain signaling pathways over others, a phenomenon known as biased agonism. nih.govpnas.org For instance, some agonists may show a bias towards G-protein-dependent pathways while having minimal recruitment of β-arrestin. nih.govpnas.org Future studies should aim to characterize the specific signaling signature of this compound. This involves quantifying its bias for Gαs, Gαq, and Gαi proteins, as well as β-arrestin 1 and β-arrestin 2 recruitment. nih.gov Understanding this bias is crucial, as it may correlate with distinct physiological outcomes and could be leveraged to design molecules with more targeted effects.

PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, crucial for cell survival, proliferation, and growth, has been shown to be activated by GLP-1R agonists like Exendin-4 (B13836491). aginganddisease.orgnih.gov This activation can contribute to the neuroprotective and anti-apoptotic properties observed with GLP-1R stimulation. nih.gov Research should focus on determining the extent to which this compound engages this pathway in various cell types, such as neurons and pancreatic β-cells, and the downstream consequences of this activation. frontiersin.orgnih.gov

AMPK Pathway : The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Studies indicate that GLP-1R agonists can activate AMPK, influencing processes like autophagy and reducing cellular stress. frontiersin.orgaginganddisease.org Investigating the interaction between this compound and the AMPK pathway could reveal novel mechanisms for its effects on hepatic steatosis and cellular senescence. aginganddisease.org

MAPK/ERK Pathway : While considered a minor pathway in some contexts, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be modulated by GLP-1R activation and is involved in cell proliferation and differentiation. frontiersin.orgnih.gov A detailed study of this compound's influence on this pathway is warranted.

Table 1: Potential Unconventional Signaling Pathways for this compound

Signaling PathwayPotential Downstream EffectsKey Research Question for this compoundReference
β-Arrestin RecruitmentReceptor internalization, desensitization, distinct signaling eventsWhat is the bias profile of this compound for β-arrestin vs. G-protein activation? nih.govpnas.org
PI3K/Akt/mTORCell survival, anti-apoptosis, proliferation, neuroprotectionTo what degree does this compound activate the PI3K/Akt pathway in neuronal and pancreatic cells? frontiersin.orgaginganddisease.orgnih.gov
AMPKRegulation of cellular energy, autophagy, reduction of ER stressHow does this compound modulate AMPK activity to influence hepatic lipid metabolism? frontiersin.orgaginganddisease.org
MAPK/ERKCell proliferation and differentiationWhat is the role of the MAPK/ERK pathway in the mitogenic effects of this compound? frontiersin.orgnih.gov
Ca²⁺/Calmodulin-dependent signalingModulation of gene expression (e.g., ABCA1), cholesterol metabolismDoes this compound utilize CaMKK/CaMKIV pathways to regulate cholesterol in hepatocytes? e-dmj.org

Development of this compound as a Specific Pharmacological Research Tool

Beyond its therapeutic potential, a well-characterized molecule like this compound can serve as an invaluable pharmacological tool to probe the complexities of the GLP-1 receptor system.

Future efforts should focus on:

Probing Receptor Conformation : Different agonists stabilize distinct receptor conformations upon binding, which in turn dictates the downstream signaling profile. pnas.org High-resolution structural studies, such as cryo-electron microscopy, could be employed to visualize the precise interaction between this compound and the GLP-1R. nih.gov This would provide insights into the structural determinants of its specific signaling bias.

Elucidating Biased Signaling Consequences : By developing variants of this compound with exaggerated biases (e.g., purely G-protein-biased or β-arrestin-biased), researchers can dissect the physiological consequences of activating specific intracellular pathways. nih.gov For example, a G-protein-biased version could help determine if this pathway is solely responsible for certain metabolic effects, independent of β-arrestin-mediated receptor internalization. pnas.org

Covalent or Allosteric Modulators : The development of molecules that bind to the GLP-1R in novel ways, such as covalent allosteric modulators, has provided unique tools for studying receptor pharmacology. nih.gov Research could explore whether this compound or its derivatives can be modified to act as such a tool, enabling the study of receptor activation dynamics in a controlled manner. nih.gov

Exploration of Poly-pharmacological Research Paradigms involving this compound

The success of single-target GLP-1R agonists has paved the way for poly-pharmacology, where single molecules are engineered to act on multiple receptors simultaneously to achieve synergistic or additive effects. nih.govresearchgate.net The development of dual and triple agonists has shown superior weight loss and glycemic control compared to mono-agonists. nih.govnews-medical.net

Future research should explore incorporating this compound into poly-agonist frameworks:

Dual Agonism : A key strategy involves combining GLP-1R agonism with activity at the glucose-dependent insulinotropic polypeptide receptor (GIPR) or the glucagon (B607659) receptor (GCGR). nih.govjci.org Tirzepatide, a dual GLP-1R/GIPR agonist, has demonstrated remarkable efficacy. nih.govjci.org Research could focus on designing a novel dual agonist by fusing the pharmacophore of this compound with a sequence that activates GIPR or GCGR. The challenge lies in balancing the potency at each receptor to maximize therapeutic benefit while managing potential side effects. jci.org

Triple Agonism : The next frontier is the development of triple agonists targeting GLP-1R, GIPR, and GCGR. nih.govnews-medical.net These molecules hold the potential for even greater metabolic benefits. This compound could serve as the foundational backbone for the rational design of such a tri-agonist.

Novel Combinations : Beyond the classic incretin (B1656795) and glucagon receptors, research could explore combining GLP-1R agonism with other metabolic targets, such as the Neuropeptide Y2 receptor (Y2-R), to potentially mitigate side effects like nausea. acs.org

Table 2: Potential Co-Receptor Targets for Poly-Agonist Development with this compound

Co-Receptor TargetRationale for CombinationExample Poly-Agonist ClassReference
GIP Receptor (GIPR)Synergistic effects on insulin (B600854) secretion and potential for enhanced weight loss.GLP-1R/GIPR Dual Agonist nih.govjci.org
Glucagon Receptor (GCGR)Leverages glucagon's effects on energy expenditure and hepatic glucose production.GLP-1R/GCGR Dual Agonist nih.gov
GIPR and GCGRCombines the actions of all three key gut-pancreatic hormones for potentially maximal metabolic benefits.GLP-1R/GIPR/GCGR Triple Agonist nih.govnews-medical.net
Neuropeptide Y2 Receptor (Y2-R)Potential to reduce GLP-1R-associated nausea and emesis while contributing to weight loss.GLP-1R/Y2-R Dual Agonist acs.org

Advanced Delivery Systems for Enhanced Research Utility

The utility of this compound in research, particularly in long-term in vivo studies, can be greatly enhanced by moving beyond standard injections. Native GLP-1 has a very short half-life, and while agonists are designed to be more stable, advanced delivery systems can offer precise control over exposure. acs.orgwikipedia.org

Future research should investigate:

Sustained-Release Hydrogels : Injectable hydrogel depots can be engineered to provide sustained, continuous release of a GLP-1R agonist for weeks or even months from a single administration. researchgate.netnih.govbiorxiv.org Developing such a formulation for this compound would be highly beneficial for chronic disease models, ensuring stable compound levels and reducing the stress on research animals from frequent injections. nih.govbiorxiv.org

Targeted Delivery via Nanoparticles : Nanoparticles can be used to protect the peptide from degradation and to target its delivery to specific tissues or cell types. researchgate.netresearchgate.net This would be a powerful research tool for isolating the effects of this compound on a particular organ (e.g., the liver or specific brain regions) while minimizing systemic exposure.

Oral Delivery Systems : The development of effective oral delivery methods remains a major goal. acs.org Research could explore engineering probiotic yeast strains (e.g., Saccharomyces boulardii) to produce and secrete this compound directly in the gastrointestinal tract. acs.orgbiorxiv.org This would allow for the study of localized gut-specific GLP-1R activation and its effects on the gut-brain axis. acs.org

Table 3: Advanced Delivery Systems for this compound Research

Delivery SystemResearch Application/AdvantageMechanismReference
Injectable HydrogelsProvides months-long sustained release for chronic studies, improves animal welfare.Forms a subcutaneous depot that slowly biodegrades, releasing the encapsulated agonist. researchgate.netnih.govbiorxiv.org
NanoparticlesEnables targeted delivery to specific organs/tissues, protecting the peptide from degradation.Encapsulates the agonist in a carrier that can be surface-modified for tissue-specific targeting. researchgate.netresearchgate.net
Engineered ProbioticsAllows for localized, continuous delivery to the gastrointestinal tract to study gut-specific signaling.Genetically modified yeast or bacteria produce and secrete the agonist in situ. acs.orgbiorxiv.org
Microneedle PatchesOffers a minimally invasive method for transdermal delivery, improving ease of administration.A patch with tiny needles delivers the drug through the skin's outer layer. researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming peptide drug discovery and research. acs.orgendocrine-abstracts.org Applying these computational tools to this compound can accelerate its development and deepen the understanding of its function.

Key applications include:

De Novo Peptide Design : ML models can be trained on large datasets of peptide sequences and their corresponding activities to design novel analogues of this compound. acs.orgendocrine-abstracts.org These models can optimize for multiple parameters simultaneously, such as potency, selectivity, stability, and reduced immunogenicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models can be developed to predict the biological activity of new derivatives of this compound based on their chemical structure. mdpi.comnih.gov This allows for the rapid virtual screening of thousands of potential modifications, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Predicting Agonist Properties : ML algorithms can be used to predict the binding affinity, signaling bias, and even potential off-target effects of this compound and its analogues. acs.orgresearchgate.net Molecular dynamics simulations, often enhanced with ML, can provide atomistic-level insights into how the peptide interacts with the receptor. acs.org

Real-World Evidence Analysis : AI can analyze large datasets from electronic health records or even social media to identify patterns, themes, and real-world outcomes associated with GLP-1R agonist use, providing context for preclinical findings. nih.govmedicaleconomics.com

Compound Names Mentioned

Q & A

Q. How can researchers differentiate this compound’s direct vs. indirect effects on oxidative stress?

  • Methodological Answer: In high-glucose cardiomyocyte models, co-administer PKC inhibitors (e.g., Go 6983) and measure NOX4/p22phox expression via Western blot. Compare outcomes to GLP-1R knockout cells. Use siRNA silencing to confirm receptor-dependent pathways .

Q. What in vitro models best recapitulate tissue-specific GLP-1R signaling?

  • Methodological Answer: Primary human islets or iPSC-derived β-cells are optimal for glucose-stimulated insulin secretion (GSIS) assays. For extrapancreatic effects (e.g., CNS), use hypothalamic GT1-7 cells. Normalize responses to GLP-1(7-36) amide as a reference agonist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.